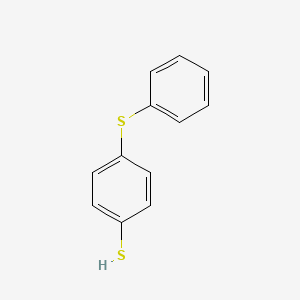

Benzenethiol, 4-(phenylthio)-

Description

Significance of Thiophenol Derivatives in Organic Chemistry

Thiophenol and its derivatives are foundational molecules in organic synthesis. shaktichemicals.org The simplest aromatic thiol, thiophenol (C₆H₅SH), is analogous in structure to phenol (B47542) but with a sulfur atom replacing the oxygen. wikipedia.org This substitution results in distinct chemical properties, such as greater acidity compared to phenol. wikipedia.org Thiophenol derivatives serve as crucial intermediates in the production of a wide array of products, including pharmaceuticals, agrochemicals, and polymers. shaktichemicals.org Their high reactivity, particularly the nucleophilicity of the thiolate anion, makes them valuable in forming carbon-sulfur bonds. wikipedia.orgnih.gov For instance, they are used in the synthesis of sulfonamides and other biologically active molecules. wikipedia.org The photooxidative coupling of thiophenol derivatives to form disulfides is another area of research with potential applications in biology and materials science. acs.org

Overview of Aryl Sulfides and Their Structural Diversity

Aryl sulfides are characterized by the presence of a sulfide (B99878) linkage directly attached to two aromatic rings. wikipedia.org This structural motif is found in a variety of important compounds, including high-performance polymers and biologically active molecules. nih.govrsc.org The development of efficient methods for synthesizing aryl sulfides has been a significant area of research, with transition metal-catalyzed cross-coupling reactions being a common approach. nih.govnih.gov The structural diversity of aryl sulfides is vast, arising from the different aromatic groups that can be attached to the sulfur atom and the various substituents that can be present on these rings. This diversity allows for the fine-tuning of the electronic and physical properties of the resulting molecules for specific applications. rsc.org

Historical Development of Research on Benzenethiol, 4-(phenylthio)- and Related Structures

Research into phenylthio-substituted aromatic systems has evolved alongside advances in organic synthesis. Early work on related structures, such as poly(p-phenylene sulfide) (PPS), dates back to the late 19th century. tandfonline.com The commercial production of PPS was later developed by Phillips Petroleum, utilizing the reaction of sodium sulfide with 1,4-dichlorobenzene. wikipedia.org The study of simpler, well-defined molecules like Benzenethiol, 4-(phenylthio)- and its derivatives has been driven by the need to understand the fundamental reactivity of the thioether and thiol functional groups. The development of synthetic methodologies, such as Friedel-Crafts acylation and transition-metal-catalyzed C–S bond formation, has been crucial in accessing these types of compounds.

Current Research Landscape and Emerging Trends for Phenylthio-Substituted Aromatics

Current research on phenylthio-substituted aromatics is focused on several key areas. There is a continued effort to develop more efficient and environmentally friendly synthetic methods. nih.gov This includes the use of new catalytic systems to avoid the use of odorous and toxic thiols. acs.orgchemrxiv.org There is also significant interest in the application of these compounds in materials science, particularly in the development of conductive polymers, organic semiconductors, and optoelectronic devices. ontosight.ai Furthermore, the biological activity of phenylthio-substituted aromatics is an active area of investigation, with studies exploring their potential as anticancer and antimicrobial agents. ontosight.aitandfonline.com The ability to introduce a phenylthio group into complex molecules, including pharmaceuticals, opens up new avenues for drug discovery and development. nih.gov

Interactive Data Table: Properties of Benzenethiol, 4-(phenylthio)-

| Property | Value |

| Molecular Formula | C₁₂H₁₀S₂ |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | 4-(phenylthio)benzenethiol |

| Synonyms | 4-Mercaptodiphenyl sulfide |

| CAS Number | 3111-48-2 |

Interactive Data Table: Related Aryl Sulfide Compounds

| Compound Name | Molecular Formula | Key Application/Research Area |

| Poly(p-phenylene sulfide) (PPS) | (C₆H₄S)n | High-performance thermoplastic wikipedia.org |

| 4-(Methylthio)benzenethiol | C₇H₈S₂ | Organic synthesis intermediate cymitquimica.com |

| 1,3-Bis(phenylthio)benzene | C₁₈H₁₄S₂ | Development of new materials ontosight.ai |

| 4-(Phenylthio)aniline | C₁₂H₁₁NS | Pharmaceutical and materials science |

Structure

3D Structure

Properties

CAS No. |

52872-99-8 |

|---|---|

Molecular Formula |

C12H10S2 |

Molecular Weight |

218.3 g/mol |

IUPAC Name |

4-phenylsulfanylbenzenethiol |

InChI |

InChI=1S/C12H10S2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H |

InChI Key |

FXUDFWSZQAEDCP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)S |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)S |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Benzenethiol, 4 Phenylthio

Direct C-S Bond Formation Strategies

Direct formation of the C-S bond is a primary approach to constructing the diaryl thioether backbone of Benzenethiol, 4-(phenylthio)-. These methods often involve the coupling of two aryl fragments, one containing a sulfur nucleophile or its equivalent, and the other an electrophilic center.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers a classical and often straightforward route to diaryl thioethers. This pathway typically involves the reaction of an aryl halide, activated by electron-withdrawing groups, with a thiolate nucleophile. In the context of synthesizing Benzenethiol, 4-(phenylthio)-, this could involve the reaction of a 4-halophenyl phenyl sulfide (B99878) with a hydrosulfide (B80085) reagent. The success of this reaction is highly dependent on the nature of the leaving group on the aromatic ring and the presence of activating groups that can stabilize the intermediate Meisenheimer complex. While direct SNAr reactions on unactivated aryl halides are challenging, the use of highly reactive nucleophiles or specific reaction conditions can facilitate the transformation.

Recent studies have explored the SNAr reaction of hydrogen sulfide (H₂S) with electron-poor aromatic electrophiles as a strategy for H₂S detection, which underscores the feasibility of using hydrosulfide as a nucleophile to form thiophenols organic-chemistry.org. The reaction of an electrophilic aryl-halide with H₂S affords a thiophenol, whereas reaction with a thiol would form a thioether organic-chemistry.org. This principle can be applied to the synthesis of the target molecule, for instance, by reacting a 4-halophenyl phenyl sulfide with a source of hydrosulfide anion.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Notes |

| 4-Halophenyl phenyl sulfide | Sodium hydrosulfide (NaHS) | Benzenethiol, 4-(phenylthio)- | Nucleophilic Aromatic Substitution | Requires activation of the aryl halide or specific reaction conditions. |

| Phenyl sulfide | Halogenating agent | 4-Halophenyl sulfide | Halogenation | Precursor for subsequent mercaptoization. wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination Analogs, Ullmann-type Couplings)

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods.

Buchwald-Hartwig C-S Coupling: An adaptation of the renowned Buchwald-Hartwig amination, this palladium-catalyzed reaction couples aryl halides or triflates with thiols to form diaryl thioethers. The synthesis of Benzenethiol, 4-(phenylthio)- via this method would ideally involve the coupling of an appropriately substituted aryl halide with a thiol. For instance, the reaction of 4-bromothiophenol (B107966) with bromobenzene (B47551) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand could, in principle, yield the desired product, although the presence of two reactive sites on 4-bromothiophenol could lead to side reactions. A more controlled approach would involve protecting the thiol group of 4-bromothiophenol before the coupling reaction. The development of robust catalyst systems, such as those based on bulky biarylphosphine ligands, has significantly expanded the scope of this reaction to include a wide range of functionalized substrates sci-hub.ru. Mechanochemical approaches to Buchwald-Hartwig C-S coupling have also been developed, offering advantages such as reduced solvent use and milder reaction conditions ucl.ac.uk.

Ullmann-type Couplings: The copper-catalyzed Ullmann condensation is a classic method for forming C-O, C-N, and C-S bonds. wikipedia.orgnih.gov Traditional Ullmann reactions often require harsh conditions, but modern modifications utilizing ligands and soluble copper sources have made this a more versatile and milder method. wikipedia.org The synthesis of diaryl thioethers via an Ullmann-type reaction involves the coupling of an aryl halide with a thiophenol in the presence of a copper catalyst. For the synthesis of Benzenethiol, 4-(phenylthio)-, this could involve the reaction of 4-bromothiophenol with iodobenzene, or conversely, the reaction of thiophenol with a 4-halo-thiophenol derivative. The mechanism of Ullmann-type reactions is thought to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide wikipedia.org.

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Key Features |

| Palladium / Phosphine Ligand | 4-Halo(phenylthio)benzene | Thiol source | Buchwald-Hartwig C-S Coupling | Mild conditions, broad substrate scope. |

| Copper Salt / Ligand | 4-Halobenzenethiol | Phenyl Halide | Ullmann-type Coupling | Often requires higher temperatures than Pd-catalyzed reactions. |

Thiol-Yne and Thiol-Ene Additions to Unsaturated Systems

The thiol-ene and thiol-yne reactions are atom-economical addition reactions that can be initiated by radicals or light to form thioethers. These reactions proceed via the addition of a thiyl radical to an alkene or alkyne, respectively. While not a direct route to an aromatic thiol, this strategy could be employed to construct the diaryl thioether core, which could then be further functionalized. For instance, the radical-mediated addition of thiophenol to a substituted phenylacetylene (B144264) could potentially lead to a vinyl sulfide that could be a precursor to the target molecule. These reactions are known for their high yields and stereoselectivity. rsc.org

Multistep Synthetic Routes and Precursor Chemistry

Multistep syntheses provide a strategic advantage when direct C-S bond formation is challenging or when specific substitution patterns are required. These routes often rely on the functionalization of pre-existing aromatic scaffolds.

Functional Group Interconversions on Pre-existing Aromatic Scaffolds

A viable strategy for the synthesis of Benzenethiol, 4-(phenylthio)- involves the construction of a diaryl thioether precursor followed by the introduction of the thiol group through functional group interconversion. A notable example is a patented two-step process starting from diphenyl sulfide wikipedia.org.

Halogenation of Phenyl Sulfide: The first step involves the halogenation of phenyl sulfide to produce 4-halophenyl phenyl sulfide. This electrophilic aromatic substitution introduces a handle for the subsequent introduction of the thiol group.

Mercaptoization: The resulting 4-halophenyl phenyl sulfide is then subjected to a mercaptoization reaction to introduce the thiol group. This can be achieved by reacting it with a source of hydrosulfide, such as sodium hydrosulfide (NaHS), to yield the sodium salt of 4-(phenylthio)benzenethiol.

Acidification: Finally, acidification of the resulting salt liberates the free thiol, yielding Benzenethiol, 4-(phenylthio)- wikipedia.org.

This method avoids the use of potentially hazardous thiophenols in the initial steps and allows for the efficient synthesis of the target compound.

Another approach involves the conversion of a 4-hydroxy- or 4-aminophenyl phenyl sulfide to the corresponding thiol. For example, a 4-hydroxyphenyl phenyl sulfide can be converted to a thiocarbamate, which then undergoes a Newman-Kwart rearrangement followed by hydrolysis to yield the thiophenol. Similarly, a 4-aminophenyl phenyl sulfide can be converted to a diazonium salt, which can then be treated with a sulfur-containing reagent to introduce the thiol group.

Free-Radical Mediated Synthetic Approaches

Free-radical reactions offer an alternative pathway for the formation of C-S bonds. The addition of thiophenol to unsaturated systems, as mentioned in the thiol-ene/yne section, is a prominent example. Furthermore, free-radical reactions can be used to synthesize diaryl sulfides from diaryl disulfides. For instance, the thermolysis of diphenyl disulfide in the presence of an iodoarene can yield unsymmetrical diaryl sulfides. This approach could be adapted to synthesize a precursor to Benzenethiol, 4-(phenylthio)-, which would then require a subsequent functional group interconversion to introduce the thiol group.

Green Chemistry Principles in the Synthesis of Benzenethiol, 4-(phenylthio)-

The application of green chemistry principles to the synthesis of Benzenethiol, 4-(phenylthio)- and related diaryl sulfides focuses on minimizing environmental impact by improving efficiency and reducing waste. Key areas of focus include the use of sustainable solvents, catalytic processes, and atom economy. researchgate.net

Catalysis: Modern synthetic methods for diaryl sulfides heavily rely on catalysis, which is a core principle of green chemistry. Using catalytic amounts of copper or palladium complexes, for instance, avoids the large quantities of metallic waste associated with stoichiometric reagents used in older methods like the reduction of sulfonyl chlorides with zinc. organic-chemistry.orgprepchem.com Furthermore, research into immobilizing copper catalysts on reusable supports, such as magnetic nanoparticles, allows for easy recovery and recycling, further enhancing the green credentials of the process. mdpi.com

Solvent Selection: Traditional coupling reactions often employ high-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Green chemistry encourages the replacement of these hazardous solvents with more environmentally benign alternatives. mdpi.com For C-S coupling reactions, the use of greener solvents such as ethanol (B145695) or even water has been explored. organic-chemistry.org For example, copper/1,10-phenanthroline catalyzed C-S bond formation has been successfully performed in water, reducing the reliance on volatile organic compounds (VOCs). organic-chemistry.org

Atom Economy: The principle of atom economy seeks to maximize the incorporation of reactant atoms into the final product. Cross-coupling reactions are inherently more atom-economical than multi-step classical methods that may involve protection/deprotection steps or the use of stoichiometric activating reagents. flinders.edu.au For instance, a direct coupling of 4-bromobenzenethiol with benzeneboronic acid would, in principle, have a higher atom economy than a route involving a Newman–Kwart rearrangement from a phenol (B47542) precursor. wikipedia.org

Interactive Table: Application of Green Chemistry Principles

| Green Principle | Application in Diaryl Sulfide Synthesis | Example / Benefit |

| Catalysis | Use of catalytic Pd or Cu instead of stoichiometric reagents. | Reduces metal waste; enables reactions under milder conditions. |

| Safer Solvents | Replacement of DMF, NMP with water, ethanol, or ionic liquids. mdpi.com | Reduces pollution and health hazards associated with VOCs. |

| Atom Economy | Direct C-S cross-coupling reactions. | Maximizes incorporation of starting materials into the product, minimizing waste. flinders.edu.au |

| Energy Efficiency | Microwave-assisted synthesis or catalyst development for lower temperatures. | Reduces energy consumption and reaction times. |

| Waste Valorisation | Using elemental sulfur, a byproduct of the petroleum industry, as a feedstock. flinders.edu.au | Converts industrial waste into valuable chemical products. flinders.edu.au |

Mechanistic Elucidation of Key Synthetic Transformations

The formation of the aryl-sulfur bond in Benzenethiol, 4-(phenylthio)- via modern catalytic methods proceeds through well-studied mechanistic cycles. The two most prominent mechanisms are for the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig coupling.

Ullmann-Type C-S Coupling: The copper-catalyzed synthesis of aryl thioethers is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. wikipedia.orgacs.org The generally accepted mechanism involves the following key steps:

Formation of a copper(I) thiolate species (Ar-S-Cu) from the reaction of the thiol with a copper(I) source.

Oxidative addition of the aryl halide (Ar'-X) to the copper(I) thiolate complex, forming a transient copper(III) intermediate, Ar-S-Cu(III)-Ar'. unito.it

Reductive elimination from the copper(III) intermediate to form the diaryl sulfide product (Ar-S-Ar') and a copper(I) halide (Cu-X).

Regeneration of the active copper(I) catalyst, allowing the cycle to continue.

Buchwald-Hartwig C-S Coupling: This palladium-catalyzed reaction follows a mechanism analogous to the more common Buchwald-Hartwig amination. wikipedia.orgjk-sci.com The catalytic cycle involves Pd(0) and Pd(II) intermediates:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. wuxiapptec.com

Ligand Exchange: The thiol (Ar'-SH) coordinates to the palladium center. In the presence of a base, the thiol is deprotonated to form a thiolate, which then displaces the halide ligand (X) on the palladium, yielding a [Ar-Pd(II)-SAr'] complex. youtube.com

Reductive Elimination: The final step is the reductive elimination of the diaryl sulfide product (Ar-S-Ar'), which regenerates the active Pd(0) catalyst. wuxiapptec.com This step forms the crucial C-S bond.

An unproductive side reaction that can occur is the β-hydride elimination, although this is less common with thiolate ligands compared to amides or alkoxides. wikipedia.org

Interactive Table: Comparison of Catalytic Cycles

| Step | Ullmann-Type (Copper) | Buchwald-Hartwig (Palladium) |

| Active Catalyst | Copper(I) species | Palladium(0) species |

| Oxidative Addition | Ar-X adds to a Cu(I) thiolate complex to form a Cu(III) intermediate. unito.it | Ar-X adds to Pd(0) to form a Pd(II) complex. wuxiapptec.com |

| Nucleophile Incorporation | Thiolate is pre-complexed to Cu(I) before oxidative addition. | Thiolate displaces halide on the Pd(II) center after oxidative addition. |

| Product-forming Step | Reductive elimination from Cu(III). | Reductive elimination from Pd(II). |

| Key Intermediate | Proposed Copper(III) complex. | Well-established Palladium(II) complex. |

Chemo-, Regio-, and Stereoselectivity in Synthetic Design

The precise construction of Benzenethiol, 4-(phenylthio)- requires careful control over selectivity, particularly chemo- and regioselectivity. Stereoselectivity is not a factor for the target molecule as it is achiral.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. In the synthesis of diaryl sulfides, this is crucial when starting materials contain multiple reactive sites. For example, in a palladium-catalyzed coupling, the relative reactivity of aryl halides generally follows the order I > Br > Cl. wuxiapptec.com This allows for the selective coupling at a more reactive site, leaving a less reactive one untouched for subsequent transformations. Similarly, in nucleophilic aromatic substitution (SNAr) reactions, a thiol nucleophile will preferentially displace a leaving group (like a nitro group or halide) that is activated by strongly electron-withdrawing groups at the ortho or para positions. researchgate.netnih.gov

Regioselectivity: This determines the position of the new bond, which is fundamental to obtaining the correct 4-(phenylthio) isomer. The regiochemical outcome is dictated by the substitution pattern of the starting materials.

In Cross-Coupling: To synthesize Benzenethiol, 4-(phenylthio)-, one must start with precursors that have functionality at the para (or 4-) position. For example, coupling 4-bromothiophenol with phenylboronic acid or reacting 4-bromo(phenylthio)benzene with a sulfur nucleophile ensures the desired 1,4-substitution pattern.

In Electrophilic Aromatic Substitution (EAS): If constructing one of the rings via EAS, the directing effect of existing substituents governs the outcome. A thiol or sulfide group is an ortho, para-director. libretexts.org Therefore, electrophilic substitution on thiophenol or thioanisole (B89551) would yield a mixture of ortho and para products, from which the desired para isomer would need to be separated. Conversely, substituents like -SO₃H are meta-directing. rsc.org The challenge in EAS is often achieving high selectivity for a single regioisomer. nih.govresearchgate.netma.edu

Stereoselectivity: Benzenethiol, 4-(phenylthio)- is an achiral molecule and does not have any stereocenters. Therefore, its synthesis does not involve considerations of stereoselectivity, as no enantiomers or diastereomers can be formed.

Reactivity Profiles and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions of the Aromatic Ring and Thiol/Thioether Moieties

The presence of both electron-donating and potentially electron-withdrawing character within the molecule, depending on the specific reaction conditions, allows for a rich scope of electrophilic and nucleophilic interactions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of Benzenethiol, 4-(phenylthio)-, the directing effects of both the thiol (-SH) and the phenylthio (-S-Ph) substituents govern the regioselectivity of incoming electrophiles. Both the thiol and thioether groups are generally considered ortho-, para-directing and activating groups in electrophilic aromatic substitution, due to the ability of the sulfur atom's lone pairs to stabilize the intermediate arenium ion through resonance.

The substitution pattern on Benzenethiol, 4-(phenylthio)- is therefore predicted to occur at the positions ortho and para to the existing substituents. Specifically, the positions ortho to the thiol group (positions 3 and 5) and the position ortho to the phenylthio group (position 3') are the most likely sites for electrophilic attack. Steric hindrance may influence the relative yields of the ortho and para products.

Common electrophilic aromatic substitution reactions include:

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation or an acylium ion electrophile. wikipedia.orglibretexts.orgchemguide.co.uk For Benzenethiol, 4-(phenylthio)-, acylation is generally preferred over alkylation to avoid polyalkylation and carbocation rearrangements. youtube.com

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) is usually carried out in the presence of a Lewis acid catalyst.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzenethiol, 4-(phenylthio)-

| Electrophilic Reagent | Predicted Major Products |

| R-X / AlCl₃ (Alkylation) | 2-Alkyl-4-(phenylthio)benzenethiol and 3-Alkyl-4-(phenylthio)benzenethiol |

| RCOCl / AlCl₃ (Acylation) | 2-Acyl-4-(phenylthio)benzenethiol and 3-Acyl-4-(phenylthio)benzenethiol |

| HNO₃ / H₂SO₄ (Nitration) | 2-Nitro-4-(phenylthio)benzenethiol and 3-Nitro-4-(phenylthio)benzenethiol |

| Br₂ / FeBr₃ (Bromination) | 2-Bromo-4-(phenylthio)benzenethiol and 3-Bromo-4-(phenylthio)benzenethiol |

Note: The table presents predicted outcomes based on the directing effects of the thiol and thioether groups. Actual product distribution may vary based on reaction conditions.

The thiol group of Benzenethiol, 4-(phenylthio)- is nucleophilic and can participate in a variety of substitution and addition reactions. The acidity of the thiol proton allows for the formation of a thiolate anion, which is a potent nucleophile.

One of the most significant reactions involving the thiol group is the Michael addition , or conjugate addition, to α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.orgyoutube.com In this reaction, the thiolate anion adds to the β-carbon of an enone or other Michael acceptor, leading to the formation of a new carbon-sulfur bond. srce.hrtandfonline.comresearchgate.net The reaction is typically base-catalyzed to facilitate the formation of the thiolate. acs.orgresearchgate.net

The general mechanism for the Michael addition of Benzenethiol, 4-(phenylthio)- to an α,β-unsaturated ketone is as follows:

Deprotonation of the thiol by a base to form the nucleophilic thiolate.

Nucleophilic attack of the thiolate on the β-carbon of the Michael acceptor, forming an enolate intermediate.

Protonation of the enolate to yield the final 1,4-addition product.

Table 2: Representative Michael Addition Reactions with Thiophenols

| Michael Acceptor | Thiol | Product |

| Methyl vinyl ketone | Thiophenol | 4-(Phenylthio)butan-2-one |

| Cyclohexenone | 4-Methylbenzenethiol | 3-((4-Methylphenyl)thio)cyclohexan-1-one |

| Acrylonitrile | Benzenethiol | 3-(Phenylthio)propanenitrile |

Note: This table provides examples of Michael additions with related thiophenols to illustrate the expected reactivity of Benzenethiol, 4-(phenylthio)-. The specific substrate would be expected to undergo similar transformations.

Oxidation and Reduction Chemistry of Sulfur Centers

The sulfur atoms in both the thiol and thioether functionalities of Benzenethiol, 4-(phenylthio)- are susceptible to oxidation and reduction, allowing for the synthesis of a range of sulfur-containing compounds with different oxidation states.

The thioether linkage in Benzenethiol, 4-(phenylthio)- can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The controlled oxidation is a key transformation in organosulfur chemistry. A variety of oxidizing agents can be employed, and the choice of reagent and reaction conditions determines the extent of oxidation.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include:

Hydrogen peroxide (H₂O₂): Often used in the presence of a catalyst, such as a metal complex or an acid. nih.govresearchgate.net

Peroxy acids: such as meta-chloroperoxybenzoic acid (m-CPBA).

Sodium periodate (B1199274) (NaIO₄): A mild and selective reagent for the oxidation of sulfides to sulfoxides. acs.org

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can lead to the formation of sulfones.

A significant challenge in the oxidation of Benzenethiol, 4-(phenylthio)- is the potential for the thiol group to also undergo oxidation, leading to the formation of disulfides or sulfonic acids. researchgate.net Therefore, selective oxidation of the thioether in the presence of the thiol would require careful selection of reagents and reaction conditions, or protection of the thiol group prior to oxidation.

Table 3: Common Reagents for the Oxidation of Sulfides

| Reagent | Product(s) |

| H₂O₂ / Acetic Acid | Sulfoxide |

| m-CPBA (1 equivalent) | Sulfoxide |

| m-CPBA (2 equivalents) | Sulfone |

| NaIO₄ | Sulfoxide |

| KMnO₄ | Sulfone |

The carbon-sulfur bonds in both the thioether and the thiol group can be cleaved under reductive conditions. The reductive cleavage of the C-S bond in diaryl sulfides can be achieved using various reducing agents, often in the presence of a catalyst. This reaction can be a useful synthetic tool for the formation of arenes and thiols.

Methods for the reductive cleavage of C-S bonds include:

Dissolving metal reductions: Using alkali metals (e.g., sodium, lithium) in liquid ammonia.

Catalytic hydrodesulfurization: Employing hydrogen gas with a metal catalyst such as Raney nickel or palladium on carbon.

Nickel-catalyzed reductive cross-coupling: This method can lead to the formation of biaryls through C-S bond cleavage. rsc.org

The thiol group can also be reduced, or desulfurized, to a hydrocarbon using reagents like Raney nickel. organic-chemistry.org This process, known as desulfurization, involves the complete removal of the sulfur atom. rsc.org

Coordination Chemistry with Metal Centers

The sulfur atoms of both the thiol and thioether groups in Benzenethiol, 4-(phenylthio)- possess lone pairs of electrons and can act as ligands, coordinating to a variety of metal centers. The thiol group can deprotonate to form a thiolate, which is a soft, anionic ligand that forms strong bonds with soft metal ions. wikipedia.org The thioether group acts as a neutral, soft ligand.

This dual functionality allows Benzenethiol, 4-(phenylthio)- to act as a versatile ligand in coordination chemistry, potentially forming mononuclear or polynuclear complexes. It can coordinate to a metal center through the thiol/thiolate sulfur, the thioether sulfur, or both, acting as a bidentate chelating or bridging ligand.

The coordination chemistry of thiols and thioethers is extensive, with complexes of transition metals such as palladium, platinum, gold, copper, nickel, and iron being well-documented. nih.govresearchgate.netnih.govnih.gov The formation of such complexes can significantly alter the reactivity of the organic ligand.

Table 4: Potential Coordination Modes of Benzenethiol, 4-(phenylthio)- with Metal Centers

| Coordination Mode | Description |

| Monodentate (Thiolate) | The deprotonated thiol group binds to a single metal center. |

| Monodentate (Thioether) | The thioether sulfur atom coordinates to a single metal center. |

| Bidentate (Chelating) | Both the thiolate and thioether sulfur atoms coordinate to the same metal center, forming a chelate ring. |

| Bridging | The ligand bridges two or more metal centers, with each sulfur atom coordinating to a different metal. |

Ligand Design and Synthesis Utilizing Thiophenol Functionality

The thiol group of 4-(phenylthio)benzenethiol is a versatile handle for ligand design, capable of acting as a soft donor for coordination to various metal centers. In ligand synthesis, the thiophenol moiety can be deprotonated to form a highly nucleophilic thiolate, which readily binds to metals. The design of ligands based on this scaffold leverages the phenylthio group to introduce specific steric bulk and electronic properties. This substituent can influence the coordination geometry, stability, and catalytic activity of the resulting metal complexes.

The synthesis of such ligands generally follows established protocols for thiophenol chemistry. The formation of the thiolate anion, typically by treatment with a non-nucleophilic base, is the key activation step. This anion can then be used in substitution reactions with metal halides or in more complex self-assembly processes to generate mono- or polydentate ligand systems. The presence of the thioether linkage provides an additional potential coordination site, allowing the molecule to act as a bidentate or bridging ligand under certain conditions, a concept known as metal-ligand cooperation nih.gov.

Formation and Characterization of Metal-Thiolate Complexes

Metal-thiolate complexes are commonly prepared by reacting the corresponding thiol with a metal salt, such as a halide or acetate, in an appropriate solvent bhu.ac.innih.gov. For 4-(phenylthio)benzenethiol, this would involve the deprotonation of the thiol group to form the 4-(phenylthio)benzenethiolate anion, which then displaces a ligand on the metal precursor.

The formation of these complexes can be represented by the general reaction: n [4-(PhS)C₆H₄SH] + MLₓ → [M(SC₆H₄SPh)ₙ] + n HL (where M = metal, L = leaving group, and x = initial ligand number)

Characterization of the resulting metal-thiolate complexes relies on a suite of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: A key indicator of coordination is the disappearance of the S-H stretching vibration, typically found around 2550 cm⁻¹ in the free thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show the disappearance of the thiol proton signal upon complexation. Shifts in the aromatic proton signals can also provide evidence of coordination and information about the electronic environment of the complex utc.edu.

UV-Visible Spectroscopy: The formation of metal-thiolate bonds often gives rise to new electronic transitions, particularly charge-transfer bands, which can be observed in the UV-Vis spectrum nih.gov. These bands are useful for confirming complex formation and studying the electronic structure.

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can be used to determine the thermal stability of the complexes and to study their decomposition pathways bhu.ac.innih.gov.

The table below summarizes the expected spectroscopic changes upon the formation of a metal complex with 4-(phenylthio)benzenethiol, based on data from analogous systems.

| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Complexation |

| FTIR | S-H stretch (~2550 cm⁻¹) | Disappearance of S-H stretch |

| ¹H NMR | -SH proton signal (variable) | Disappearance of -SH proton signal |

| Aromatic proton signals | Shifts in chemical shifts of aromatic protons | |

| UV-Vis | Phenyl and phenylthio absorptions | Appearance of new metal-ligand charge transfer (MLCT) bands |

Photochemical and Thermochemical Transformations

The presence of two sulfur atoms and two aromatic rings makes 4-(phenylthio)benzenethiol susceptible to transformations under both light and heat, primarily involving the cleavage of its carbon-sulfur bonds.

Light-Induced Rearrangements and C-S Bond Cleavage

Diaryl sulfides are known to undergo C-S bond cleavage upon exposure to light, often proceeding through a radical mechanism. For 4-(phenylthio)benzenethiol, visible-light irradiation can induce homolytic cleavage of the C-S bond within the thioether linkage unipr.it. This process generates a phenylthiyl radical and a 4-mercaptophenyl radical.

Mechanism of Photochemical C-S Bond Cleavage: 4-(PhS)C₆H₄SH + hν → [PhS•] + [•C₆H₄SH]

These highly reactive radical intermediates can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other species in the medium. Studies on similar aryl sulfides have shown that the cleavage of C-S bonds in their radical cations is a key step, with the rate of cleavage being influenced by the stability of the resulting radicals and the polarity of the solvent acs.org. DFT calculations on related systems indicate that in the radical cation, the charge and spin densities are primarily localized on the ArS group, facilitating the cleavage process acs.org. This type of photochemical reactivity is harnessed in photoredox catalysis for the formation of new C-C and C-N bonds unipr.it.

Thermal Degradation Pathways and Stability

At elevated temperatures, typically above 230-250°C, 4-(phenylthio)benzenethiol is expected to undergo thermal decomposition. Research on the pyrolysis of analogous aryl sulfides and thioesters indicates that the primary degradation pathway involves the homolytic fission of the C-S bonds, initiating a free-radical cascade tandfonline.comcdnsciencepub.com.

The initial step in the thermolysis of 4-(phenylthio)benzenethiol would be the cleavage of either the phenyl-sulfur bond or the mercaptophenyl-sulfur bond of the thioether linkage.

Primary Thermal Fission Pathways:

4-(PhS)C₆H₄SH → [PhS•] + [•C₆H₄SH]

4-(PhS)C₆H₄SH → [Ph•] + [•SC₆H₄SH]

The resulting aryl and thiyl radicals can then undergo a complex series of reactions, including:

Hydrogen Abstraction: Forming benzenethiol, benzene (B151609), and other reduced species.

Dimerization and Coupling: Leading to products like diphenyl disulfide, dibenzothiophene, and thianthrene.

Fragmentation: Further breakdown of the aromatic rings at very high temperatures.

The table below lists the common products observed during the pyrolysis of structurally related aryl sulfides, which are also the anticipated products from the thermal degradation of 4-(phenylthio)benzenethiol.

| Compound Class | Example Pyrolysis Products | Reference |

| Aryl Desyl Sulfide (B99878) | Benzaldehyde, Benzil, Thiophenol, Diphenyl sulfide, Thianthrene, Tetraphenylthiophene | tandfonline.comtandfonline.com |

| Phenyl Thiobenzoate | Benzene, Biphenyl, Thiophenol, Phenyl sulfide, Thianthrene, Benzoic acid | cdnsciencepub.com |

| Allyl Aryl Sulfides | Rearrangement to allylthiophenol, formation of methyl-dihydrothionaphthene | acs.orgacs.org |

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies of reactions involving 4-(phenylthio)benzenethiol are essential for understanding its reactivity and for optimizing its use in synthesis. The nucleophilicity of the thiolate anion and the stability of reaction intermediates are key parameters.

Kinetic investigations into the reactions of benzenethiolate (B8638828) anions with various electrophiles have shown that these reactions typically follow second-order kinetics and are first order in the benzenethiolate nih.gov. The nucleophilic rate constants (kₙ) can be analyzed using Brønsted-type plots (log kₙ vs. pKa of the benzenethiol), which provide insight into the reaction mechanism. For benzenethiolysis reactions, these plots are often linear, with slopes (β values) around 0.6, suggesting a concerted mechanism nih.gov.

The presence of the electron-donating phenylthio group at the para position is expected to increase the pKa of the thiol group in 4-(phenylthio)benzenethiol compared to unsubstituted benzenethiol. This would, in turn, affect the nucleophilicity of its corresponding thiolate and the rates of its reactions. Computational studies on related thiol-ene reactions have demonstrated that electron-withdrawing substituents on the thiophenol decrease the activation Gibbs free energy barrier (ΔG‡), while electron-donating groups increase it acs.org. Therefore, the phenylthio group would be predicted to slightly decrease the rate of radical addition reactions compared to an unsubstituted phenylthio radical.

Thermodynamic data for the parent compound, benzenethiol, provide a useful baseline for estimating the properties of 4-(phenylthio)benzenethiol.

| Thermodynamic Property (Benzenethiol) | Value | Units | Reference |

| Enthalpy of formation (liquid) | 65.7 ± 1.0 | kJ/mol | nist.gov |

| Enthalpy of combustion (liquid) | -3710.8 ± 1.0 | kJ/mol | nist.gov |

| Enthalpy of vaporization | 47.9 ± 0.2 | kJ/mol | nist.gov |

| pKa (in H₂O) | 6.62 | wikipedia.org |

These values can be used in conjunction with computational methods, such as Density Functional Theory (DFT), to predict the thermodynamic stability and reaction energetics for pathways involving 4-(phenylthio)benzenethiol .

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state of molecules. It provides a balance between accuracy and computational cost, making it suitable for medium to large systems like Benzenethiol, 4-(phenylthio)-. DFT calculations can determine key properties such as molecular orbital energies, electron density, and charge distribution.

Studies on oligomers of Poly(p-phenylene sulfide) (PPS), of which Benzenethiol, 4-(phenylthio)- is a trimer, reveal important electronic features. Although not a fully conjugated system, the sulfur atoms' lone pairs allow for a degree of electronic communication between the adjacent phenyl rings researchgate.net. This interaction influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability nih.gov. A narrow frontier orbital gap suggests that a molecule is more polarizable and will have higher chemical reactivity nih.gov.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the regions of a molecule that are electron-rich or electron-poor. In molecules containing electronegative atoms and hydrogen atoms, the negative potential sites are typically located around the electronegative atoms, while positive potentials are found around the hydrogens nih.gov. For Benzenethiol, 4-(phenylthio)-, the sulfur atoms and the π-systems of the benzene (B151609) rings are expected to be electron-rich regions, while the thiol hydrogens are electron-deficient. Natural Bond Orbital (NBO) analysis can further quantify intramolecular charge transfer and hyperconjugative interactions between bonding and anti-bonding orbitals wu.ac.th.

Table 1: Computed Ground State Properties for Benzenethiol, 4-(phenylthio)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H10S3 | alfa-chemistry.comnih.gov |

| Molecular Weight (g/mol) | 250.4 | alfa-chemistry.comnih.govechemi.com |

| XLogP3 | 4.4 | alfa-chemistry.comnih.govechemi.com |

| Hydrogen Bond Donor Count | 2 | alfa-chemistry.comechemi.com |

| Hydrogen Bond Acceptor Count | 3 | alfa-chemistry.comechemi.com |

| Topological Polar Surface Area (Ų) | 27.3 | echemi.com |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like the algebraic-diagrammatic construction (ADC) scheme and equation-of-motion coupled-cluster (EOM-CC) provide high accuracy for describing electronically excited states researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule or system over time, providing insights into its dynamic behavior and conformational landscape. For a flexible molecule like Benzenethiol, 4-(phenylthio)-, which has rotational freedom around its carbon-sulfur bonds, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them nih.gov.

MD simulations can determine the relative populations and lifetimes of different conformations in various environments, such as in a vacuum or in solution nih.gov. For example, simulations of liquid benzene have been used to study intermolecular interactions, particularly the π-π stacking that governs its local structure researchgate.net. For Benzenethiol, 4-(phenylthio)-, MD could be used to model how molecules pack in the solid state or interact in solution, driven by van der Waals forces and potential hydrogen bonding involving the thiol groups mdpi.comnih.gov. Accelerated MD techniques can enhance conformational sampling, allowing for the efficient exploration of complex energy landscapes and the calculation of free energy differences between states nih.gov.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental measurements (e.g., from FT-IR and FT-Raman spectroscopy) to confirm molecular structure and assign spectral features. DFT calculations are commonly used to compute vibrational frequencies and intensities wu.ac.thijert.org.

The calculated harmonic frequencies are often systematically higher than experimental values due to the approximations inherent in the models. To improve accuracy, the computed frequencies are typically scaled using empirical scaling factors ijert.org. The potential energy distribution (PED) analysis of the calculated normal modes allows for a precise assignment of each vibrational band to specific atomic motions, such as C-H stretching, C-C ring vibrations, or C-S bond vibrations ijert.orgijert.org. This joint theoretical and experimental approach has been successfully applied to related molecules like 4-Methoxythioanisole, where DFT calculations at the B3LYP level helped to assign the FT-IR and FT-Raman spectra in detail ijert.orgijert.org. Experimental IR and Raman spectra for Benzenethiol, 4-(phenylthio)- are available, providing a basis for such a comparative analysis nih.gov.

Table 2: Example of Vibrational Mode Analysis (Hypothetical for Benzenethiol, 4-(phenylthio)- based on similar molecules)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| S-H Stretch | 2550-2600 | Stretching of the terminal thiol group bond. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the phenyl rings. |

| Aromatic C=C Stretch | 1400-1600 | In-plane stretching vibrations of the phenyl rings. |

| C-S Stretch | 600-800 | Stretching of the carbon-sulfur bonds. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state (TS) structures that represent the energy maxima along the reaction coordinate researchgate.net. The calculated energy of the transition state determines the activation energy barrier, which governs the reaction rate.

For Benzenethiol, 4-(phenylthio)-, the reactive thiol (-SH) groups are key sites for chemical transformations. Computational studies could model reactions such as nucleophilic aromatic substitution (SNAr), where the thiolate acts as a nucleophile frontiersin.org, or thiol-ene "click" reactions, which involve the addition of the S-H bond across an unsaturated bond zhishangchem.com. DFT calculations can help determine whether a reaction proceeds through a stepwise or a concerted mechanism by analyzing the structures and energies of intermediates and transition states frontiersin.orgmdpi.com. This level of mechanistic insight is often difficult to obtain through experimental means alone.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the chemical structure of molecules with their physical, chemical, or biological properties. These models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally measured properties.

For a series of related compounds, QSPR models can be used to predict the properties of new, unsynthesized molecules. The molecular descriptors used in QSPR can be classified into several types, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological (e.g., connectivity indices). For Benzenethiol, 4-(phenylthio)-, descriptors such as the octanol-water partition coefficient (LogP), which has a computed value of 4.4, could be used in QSPR models to predict properties like solubility or environmental fate alfa-chemistry.comnih.govechemi.com. While specific QSPR models for Benzenethiol, 4-(phenylthio)- have not been reported, the calculated descriptors for this molecule could serve as input data for developing or applying such predictive models.

Applications in Materials Science and Engineering

Organic Electronics and Optoelectronics

The extended π-conjugated system in Benzenethiol, 4-(phenylthio)- is a key feature that allows for its application in organic electronics and optoelectronics. This conjugation is critical for charge transport, a fundamental process in electronic devices.

Benzenethiol, 4-(phenylthio)- serves as a foundational building block in the synthesis of more complex organic semiconductors. The presence of both a thiol and a phenylthio group on a benzene (B151609) ring provides a versatile platform for creating larger, conjugated molecules. Thiophene-based materials, which share structural similarities with the sulfur-containing components of Benzenethiol, 4-(phenylthio)-, are widely recognized for their role in the development of organic electronics. sigmaaldrich.com The ability to modify such molecules allows for the fine-tuning of their electronic and optical properties. nih.gov The synthesis of new electronically active materials, including those derived from building blocks like Benzenethiol, 4-(phenylthio)-, is a driving force in advancing the field of organic semiconductors. sigmaaldrich.com

Research has demonstrated the synthesis of various π-conjugated systems, such as heteroacenes and polythiophenes, which form the basis of organic semiconductor research. sigmaaldrich.com The functionalization of these core structures is a common strategy to enhance the performance of the resulting materials in electronic devices. sigmaaldrich.com

The properties of Benzenethiol, 4-(phenylthio)- and its derivatives make them suitable for integration into organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). In OPVs, organic semiconductors are responsible for absorbing light and generating charge carriers. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these materials is crucial for efficient charge separation and collection. nih.gov

Polythiophenes and their derivatives, for which Benzenethiol, 4-(phenylthio)- can be considered a precursor, have been extensively studied for their use in all-polymer solar cells. rsc.org The development of novel polythiophenes is a promising route to achieving high-efficiency and stable organic solar cells. rsc.org Similarly, in OLEDs, organic materials are used as the emissive layer. The search for new materials, including those based on phenylacetylide complexes, is ongoing to improve the efficiency and color purity of these devices.

Polymer Chemistry and Macromolecular Design

The reactivity of the thiol group in Benzenethiol, 4-(phenylthio)- makes it a valuable component in polymer chemistry, allowing for both the creation of new polymers and the modification of existing ones.

Benzenethiol, 4-(phenylthio)- can act as a monomer in polymerization reactions to create novel polymers with specific properties. Thiol-ene "click" polymerization is a versatile method for synthesizing polymers, including self-immolative polymers derived from renewable resources. chemrxiv.orgd-nb.info This type of polymerization involves the reaction of a thiol with a molecule containing a double bond (an ene). chemrxiv.org

Various polymerization techniques, such as free-radical polymerization, can be used to create polymers from monomers containing thiol groups. researchgate.net For instance, polythioethers have been synthesized from dithiol and divinyl ether monomers. researchgate.net Furthermore, ring-opening polymerization of cyclic thioesters is another route to producing polythioesters with a range of thermal and mechanical properties. nih.gov

Table 1: Examples of Polymerization Reactions Involving Thiol-Containing Monomers

| Polymerization Type | Monomers | Resulting Polymer | Key Features |

|---|---|---|---|

| Thiol-ene "click" polymerization | Bifunctional monomer with thiol and ene groups | Self-immolative polymers | Degradable polymers from renewable resources. chemrxiv.orgd-nb.info |

| Free-radical polymerization | Dithiol and divinyl ether monomers | Polythioether | Flexible elastomers. researchgate.net |

| Ring-opening polymerization | Cyclic thioesters (thiolactones) | Polythioesters | Tunable thermal and mechanical properties. nih.gov |

| RAFT polymerization | Thiol-reactive (meth)acrylate monomers | Functional copolymers | Allows for post-polymerization modification. rsc.org |

The thiol group of Benzenethiol, 4-(phenylthio)- can be used to functionalize existing polymers, thereby modifying their surface properties or introducing new functionalities. researchgate.net Thiol-epoxy "click" chemistry is a highly efficient method for attaching thiol-containing molecules to polymers with epoxide groups. rsc.org This reaction can be used to induce the self-assembly of block copolymers into well-defined nanostructures. rsc.org

The functionalization of polymeric materials is a key strategy for developing advanced materials for a wide range of applications, including drug delivery, water purification, and microelectronics. rsc.orgnih.gov Covalent functionalization, such as through thiol-ene or thiol-epoxy reactions, provides a stable and durable modification of the polymer. nih.govrsc.org

Self-Assembly and Supramolecular Chemistry

The ability of Benzenethiol, 4-(phenylthio)- to participate in self-assembly processes is another important aspect of its material science applications. The thiol group can form directional interactions, such as hydrogen bonds and metal-thiolate bonds, which can drive the spontaneous organization of molecules into ordered structures.

Supramolecular chemistry, which focuses on non-covalent interactions, is a powerful tool for creating complex and functional materials. grc.org The self-assembly of molecules can lead to the formation of a variety of nanostructures, including nanotubes, nanoparticles, and fibers. nih.govnih.gov These self-assembled materials have potential applications in areas such as catalysis, host-guest chemistry, and organic electronics. nsf.gov The design of molecules that can self-assemble into desired architectures is a major focus of research in this field. grc.orgnsf.gov

Formation of Self-Assembled Monolayers (SAMs) on Surfaces

The thiol group in Benzenethiol, 4-(phenylthio)- provides a strong anchor for the spontaneous formation of self-assembled monolayers (SAMs) on various metal surfaces, particularly gold. rsc.org This process involves the chemisorption of the thiol onto the metal, leading to a highly ordered, single-molecule-thick film. While direct studies on Benzenethiol, 4-(phenylthio)- are limited, extensive research on the closely related compound, 4,4'-thiobisbenzenethiol (B122378) (TBBT), offers significant insights into the behavior of such molecules.

In studies of TBBT SAMs on gold surfaces, it has been demonstrated that one of the thiol groups binds to the gold, leaving the other thiol group exposed at the monolayer's surface. nih.gov This creates a functionalized surface that can be used for further chemical modifications, such as the covalent attachment of nanoparticles. Spectroscopic analysis, including Surface-Enhanced Raman Scattering (SERS), has been instrumental in confirming the orientation and bonding of these molecules on the surface. nih.gov For instance, the presence of a characteristic S-H stretching vibration in the SERS spectrum of TBBT SAMs indicates the availability of free thiol groups. nih.gov

The phenylthio group in Benzenethiol, 4-(phenylthio)- is expected to influence the packing and electronic properties of the resulting SAM. The interactions between the aromatic rings can contribute to the stability and order of the monolayer. The ability to form well-defined monolayers is critical for applications in molecular electronics, corrosion protection, and the development of biocompatible surfaces. mdpi.com

Table 1: Spectroscopic Data for the Characterization of 4,4'-thiobisbenzenethiol (TBBT) Self-Assembled Monolayers on Gold

| Spectroscopic Technique | Observation | Interpretation | Reference |

| Surface-Enhanced Raman Scattering (SERS) | Presence of ν(S-H) at 2513 cm⁻¹ and δ(C-S-H) at 910 cm⁻¹ | One thiol group is free and exposed at the monolayer surface. | nih.gov |

| Surface-Enhanced Raman Scattering (SERS) | Enhancement of C-S vibration (1064 cm⁻¹) and aromatic C-H vibration (3044 cm⁻¹) | The molecule is adsorbed on the gold surface with a tilted orientation of the benzene ring. | |

| X-ray Photoelectron Spectroscopy (XPS) | --- | Confirms the presence of sulfur in different chemical environments (bound and free thiol). | |

| Electrochemical Cyclic Voltammetry (CV) and AC Impedance Spectroscopy (EIS) | Low pinhole defect ratio (θ = 99.6%) | The TBBT monolayer effectively passivates the gold surface. |

Design of Supramolecular Architectures

The ability of Benzenethiol, 4-(phenylthio)- and related diaryl sulfide (B99878) compounds to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes them attractive building blocks for the construction of supramolecular architectures. These organized assemblies can exhibit novel properties and functions.

Research into the supramolecular chemistry of thiophene-based oligomers has shown that the presence of sulfur atoms and aromatic rings can direct the self-assembly process into well-defined nanostructures, such as microfibers. rsc.org The interplay of π-π stacking between the aromatic cores and S-S interactions is crucial in guiding the formation of these hierarchical structures. While specific examples utilizing Benzenethiol, 4-(phenylthio)- are not yet prevalent in the literature, its structural motifs suggest a high potential for its use in creating complex, functional supramolecular systems. The phenylthio group can participate in π-stacking interactions, while the thiol group can act as a hydrogen bond donor or be deprotonated to coordinate with metal ions, offering multiple avenues for directing self-assembly. rsc.org

Catalysis and Ligand Design

The sulfur atom in Benzenethiol, 4-(phenylthio)- possesses lone pairs of electrons that can coordinate with transition metals, making it a candidate for use as a ligand in catalysis. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the resulting catalyst.

Role as Ligands in Transition Metal Catalysis

Thioethers and thiols are known to be excellent ligands for various transition metal-catalyzed reactions. researchgate.net The strong coordination of sulfur to the metal center can, in some cases, stabilize the catalytic species and facilitate key steps in the catalytic cycle, such as reductive elimination to form C-S bonds. researchgate.net The phenylthio substituent in Benzenethiol, 4-(phenylthio)- can modulate the electronic properties of the coordinating sulfur atom, thereby influencing the catalytic performance.

While specific catalytic applications of Benzenethiol, 4-(phenylthio)- are still an emerging area of research, the broader class of diaryl sulfides has been successfully employed as ligands in copper-catalyzed C-S cross-coupling reactions. nih.gov These reactions are important for the synthesis of a wide range of sulfur-containing organic compounds. The development of new ligands is crucial for improving the efficiency and scope of these catalytic transformations.

Development of Novel Catalytic Systems

The unique structure of Benzenethiol, 4-(phenylthio)- offers opportunities for the design of novel catalytic systems. For instance, the thiol group can be used to anchor the molecule to a solid support, such as a nanoparticle or a polymer, creating a heterogeneous catalyst. mdpi.com This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts.

Furthermore, the presence of two distinct sulfur atoms allows for the possibility of creating bidentate or bridging ligands, which can lead to the formation of highly stable and active metal complexes. Research into transition metal complexes with main group element ligands has shown that such systems can exhibit remarkable catalytic activity and unique selectivity. nih.govresearchgate.net

Chemical Sensing and Recognition (Non-Biological Targets)

The development of chemosensors for the selective detection of various analytes is a field of significant importance. The reactivity of the thiol group and the electronic properties of the diaryl sulfide moiety make Benzenethiol, 4-(phenylthio)- a promising candidate for the construction of chemical sensors.

While direct applications of Benzenethiol, 4-(phenylthio)- in chemical sensing are not yet widely reported, related diaryl sulfide derivatives have been investigated as fluorescent chemosensors. For example, diarylethene-based probes have been synthesized for the detection of biothiols. northwestern.edu The interaction of the analyte with the sensor molecule leads to a change in its photophysical properties, such as color or fluorescence, allowing for visual or spectroscopic detection.

The thiol group of Benzenethiol, 4-(phenylthio)- can act as a recognition site for specific analytes, such as heavy metal ions, through coordination. The binding event can then be transduced into a measurable signal by the diaryl sulfide framework, which can be designed to have specific fluorescence or colorimetric properties. The development of such sensors for non-biological targets, including environmental pollutants and industrial chemicals, represents a promising avenue for future research.

Environmental Chemistry and Mechanistic Degradation Pathways

Abiotic Transformation Mechanisms

Abiotic degradation of Benzenethiol, 4-(phenylthio)- in the environment primarily involves photolytic degradation, hydrolysis, and oxidation processes, particularly in aqueous environments.

Direct photolysis, initiated by the absorption of ultraviolet (UV) radiation from sunlight, can lead to the transformation of diaryl sulfides. For instance, the direct photochemical conversion of sulfides to sulfoxides can occur under UVA illumination (350–400 nm) in the absence of a catalyst. This process is believed to proceed through the formation of a sulfide (B99878) radical cation and superoxide (B77818) radicals, ultimately leading to the formation of the corresponding sulfoxide (B87167). chemrxiv.orgrsc.org

While specific studies on Benzenethiol, 4-(phenylthio)- are limited, research on the closely related diphenyl sulfide indicates that UV irradiation can induce fragmentation and oxidation. researchgate.net The photodecomposition of triarylsulfonium salts, which can be derived from diaryl sulfides, has been shown to proceed via a singlet diphenylsulfinyl radical cation-phenyl radical pair upon direct photoreaction. ucla.edu This suggests that C-S bond cleavage is a potential photolytic degradation pathway.

In the presence of photocatalysts like titanium dioxide (TiO2), the photooxidation of diphenyl sulfide is significantly enhanced, leading to the formation of diphenyl sulfoxide and subsequently diphenyl sulfone. nih.govresearchgate.net Although this is a catalyzed process, it highlights the susceptibility of the sulfur atom to oxidation under UV irradiation.

Table 1: Potential Photolytic Degradation Intermediates of Diaryl Sulfides

| Intermediate | Formation Pathway |

|---|---|

| Sulfide Radical Cation | Direct photo-oxidation |

| Sulfoxide | Oxidation of the sulfur atom |

| Sulfone | Further oxidation of the sulfoxide |

This table is based on data from analogous compounds and represents potential pathways for Benzenethiol, 4-(phenylthio)-.

The hydrolysis of thioethers, such as Benzenethiol, 4-(phenylthio)-, is generally considered to be a slow process under typical environmental pH and temperature conditions. Thioesters, which are structurally different but also contain a sulfur linkage, have been shown to be relatively stable to hydrolysis in water, with half-lives that can extend for long periods. nih.govharvard.eduwikipedia.org While not directly analogous, this suggests that the thioether bond in diaryl sulfides is likely to be resistant to abiotic hydrolysis. Some studies indicate that sulfonyl fluorides, which are oxidation products of sulfur compounds, also exhibit stability towards hydrolysis. mdpi.com

Oxidation processes in aqueous environments, however, are more significant for the transformation of diaryl sulfides. The sulfur atom in the thioether linkage is susceptible to oxidation, leading to the formation of sulfoxides and subsequently sulfones. This oxidation can be initiated by photochemically produced reactive oxygen species (ROS) in sunlit surface waters. The photocatalytic oxidation of diphenyl sulfide in the presence of hydrogen peroxide demonstrates the facile conversion to diphenyl sulfoxide and diphenyl sulfone. nih.govorientjchem.orgresearchgate.net Even without a catalyst, the oxidation of diphenyl sulfide can occur, albeit at a slower rate. orientjchem.org

Biotic Transformation Mechanisms

Microbial and enzymatic processes play a crucial role in the degradation of organic sulfur compounds in the environment.

For instance, the metabolism of dibenzyl sulfide by white rot fungi has been shown to proceed via oxidation of the sulfur atom to form dibenzyl sulfoxide and then dibenzyl sulfone. nih.gov Subsequent cleavage of the carbon-sulfur bond can then occur. This initial oxidation of the sulfur is a common strategy in the microbial degradation of organosulfur compounds. nih.gov

Bacteria capable of degrading aromatic compounds are widespread in the environment. nih.gov The degradation of diphenyl ethers by Trametes versicolor involves hydroxylation followed by ring cleavage, suggesting that aromatic ring degradation is a possible fate for diaryl compounds. researchgate.net

Table 2: Potential Microbial Degradation Intermediates of Diaryl Sulfides

| Intermediate | Formation Pathway |

|---|---|

| 4-(Phenylthio)benzenethiol-S-oxide (Sulfoxide) | Microbial oxidation of the sulfur atom |

| 4-(Phenylthio)benzenethiol-S,S-dioxide (Sulfone) | Further microbial oxidation of the sulfoxide |

| Phenol (B47542) and Thiophenol derivatives | Cleavage of the C-S bond |

This table is based on degradation pathways of analogous compounds and represents potential intermediates for Benzenethiol, 4-(phenylthio)-.

Specific enzymes are responsible for the chemical transformations observed during microbial degradation. The initial oxidation of the sulfur atom in thioethers is often catalyzed by monooxygenases. For example, the metabolism of dibenzyl sulfide to its sulfoxide and sulfone in white rot fungi is thought to be mediated by cytochrome P-450 enzymes. nih.gov

The biosynthesis of various sulfur-containing biomolecules involves radical S-adenosylmethionine (SAM) enzymes, which can catalyze the formation of carbon-sulfur bonds. nih.gov While this is a biosynthetic process, it highlights the existence of enzymes capable of acting on sulfur-containing organic molecules.

Enzymatic hydrolysis of thioesters is a known biochemical reaction, often catalyzed by proteases. libretexts.org However, the enzymatic hydrolysis of the more stable thioether bond in diaryl sulfides is less well-documented in environmental contexts.

Persistence and Environmental Fate Modeling

The persistence of Benzenethiol, 4-(phenylthio)- in the environment is a function of the rates of the abiotic and biotic degradation processes described above. The stability of the diaryl sulfide structure suggests that it may be relatively persistent, particularly in environments with low microbial activity and limited sunlight penetration.

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. researchgate.netenviresearch.commdpi.com These models integrate data on a chemical's physical-chemical properties with rates of transport and transformation processes. For a compound like Benzenethiol, 4-(phenylthio)-, key parameters for such models would include its water solubility, vapor pressure, octanol-water partition coefficient, and, crucially, its degradation rate constants for photolysis, hydrolysis, and biodegradation. Given the lack of specific experimental data for this compound, model predictions would likely rely on quantitative structure-activity relationships (QSARs) and data from structurally similar chemicals. chemrxiv.org The modeling of related compounds like diphenyl sulfide would provide a starting point for assessing the potential environmental behavior of Benzenethiol, 4-(phenylthio)-. wikipedia.org

Future Research Trajectories and Interdisciplinary Opportunities

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of diaryl thioethers, such as Benzenethiol, 4-(phenylthio)-, is moving towards more environmentally friendly and efficient methods. Traditional approaches, like the Ullmann condensation, are often hampered by harsh reaction conditions, including high temperatures and the need for stoichiometric amounts of copper. To overcome these challenges, researchers are actively developing greener alternatives. A notable advancement is the use of copper-catalyzed C-S cross-coupling reactions that can proceed without a ligand and solvent, offering a more sustainable pathway. This method has demonstrated good to excellent yields for a range of substituted aryl iodides and thiols.

Palladium-catalyzed cross-coupling reactions also present a highly efficient, albeit often more costly, alternative with a broad substrate scope. Current research in this domain is concentrated on creating palladium catalysts that are effective under milder conditions and at lower concentrations. The strategic selection of ligands is being investigated to boost the catalytic activity for the synthesis of diaryl sulfides. The ultimate aim is to devise methodologies that are not only efficient but also compatible with a wide array of functional groups, thereby enabling the synthesis of more intricate molecules.

Exploration of Novel Reactivity and Catalytic Applications

The scientific inquiry into Benzenethiol, 4-(phenylthio)- and its chemical relatives extends beyond their synthesis to their inherent reactivity. The sulfur atom within these diaryl thioethers is a key functional site, participating in a variety of chemical transformations that render them valuable as intermediates in organic synthesis. Researchers are exploring their utility as precursors for other important sulfur-containing compounds, such as sulfoxides and sulfones, which have significant applications in both medicinal chemistry and materials science.

Furthermore, there is a growing interest in the catalytic potential of metal complexes that incorporate diaryl thioether ligands. The ability of the sulfur atom to coordinate with metal centers opens up avenues for designing novel catalysts. These new catalysts could find use in a wide range of organic reactions, including cross-coupling, hydrogenation, and oxidation processes. The electronic properties of the diaryl thioether ligand can be precisely adjusted by modifying the substituents on the aromatic rings, which allows for the fine-tuning of the catalyst's performance in terms of activity and selectivity.

Advancements in Multiscale Computational Modeling for Prediction and Design

Computational modeling has emerged as an indispensable tool for predicting and understanding the properties and reactivity of molecules like Benzenethiol, 4-(phenylthio)-. Density Functional Theory (DFT) is a particularly powerful method for examining the electronic structure and geometry of these compounds. For example, DFT calculations have been successfully employed to analyze the vibrational spectra of similar sulfur-containing aromatic molecules, yielding valuable insights into their molecular architecture and bonding.

These computational approaches can also forecast the reactivity of diaryl thioethers in various chemical reactions. By simulating reaction pathways and transition states, scientists can gain a more profound understanding of reaction mechanisms and pinpoint the factors that govern the outcome of a reaction. This knowledge is then leveraged to devise more efficient synthetic strategies and to engineer novel catalysts with enhanced performance. The application of multiscale modeling, which combines quantum mechanical and classical molecular mechanics methods, allows for the study of these molecules in more complex environments, such as in solution or at material interfaces.

Integration with Nanoscience for Hybrid Functional Materials

The convergence of diaryl thioethers with nanoscience is paving the way for the creation of innovative functional materials. The sulfur atoms in these molecules can serve as effective anchors, binding to the surfaces of metal nanoparticles like gold and silver. This facilitates the formation of self-assembled monolayers (SAMs) on the nanoparticle surfaces, which can be used to precisely control the properties and stability of the nanoparticles.

These hybrid materials, composed of an inorganic nanoparticle core and an organic diaryl thioether shell, can exhibit unique optical, electronic, and catalytic properties. For instance, they hold promise as advanced sensors, where the binding of a target analyte to the organic shell induces a detectable change in the optical properties of the nanoparticle core. They also have potential as novel catalysts, where the nanoparticle serves as the active site and the organic layer regulates the access of reactants to this site. The ability to tailor the properties of the diaryl thioether by altering the substituents on the aromatic rings provides a high degree of control over the characteristics of the final hybrid material.

Emerging Roles in Advanced Analytical Techniques

Benzenethiol, 4-(phenylthio)- and related compounds are increasingly finding applications in sophisticated analytical methodologies. Their capacity to form stable monolayers on metal surfaces makes them well-suited for techniques such as surface-enhanced Raman spectroscopy (SERS). In SERS, the Raman signal of a molecule is significantly amplified when it is adsorbed onto or in close proximity to a nanostructured metal surface. By functionalizing such a surface with a diaryl thioether, it is possible to create a SERS-active substrate for the highly sensitive detection of a diverse range of analytes.

Q & A

Q. What are the recommended spectroscopic methods for characterizing 4-(phenylthio)benzenethiol and its derivatives?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) to confirm thiol (-SH) and phenylthio (-SPh) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray photoelectron spectroscopy (XPS) can confirm sulfur bonding states in surface studies . For thermodynamic properties (e.g., enthalpy of formation), consult NIST Chemistry WebBook data .

Q. How can researchers synthesize 4-(phenylthio)benzenethiol analogs, and what are common intermediates?

- Methodological Answer : Derivatives like 4-(trifluoromethyl)benzenethiol () are synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling. For example, react 4-chlorobenzenethiol with phenylthiolate under palladium catalysis. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Key intermediates include halogenated benzenethiols (e.g., 4-fluorobenzenethiol) and boronic esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester, ) .

Q. What safety protocols are critical when handling 4-(phenylthio)benzenethiol in the lab?

- Methodological Answer : Refer to provisional toxicity data () for hazard assessment. Use fume hoods to mitigate exposure to volatile thiols, which have low odor thresholds and potential respiratory toxicity. Employ personal protective equipment (PPE) including nitrile gloves and gas-tight goggles. Store the compound at 0–6°C in airtight containers to prevent oxidation .

Advanced Research Questions

Q. How do substituents (e.g., phenylthio, trifluoromethyl) influence the reactivity of benzenethiols in surface adsorption studies?

- Methodological Answer : Substituents alter electron density and steric effects, impacting adsorption behavior. For instance, on Ni(111), benzenethiol decomposes to phenyl thiolate (C6H5S–) at 190 K, with desorption pathways dependent on coverage ( ). Use temperature-programmed desorption (TPD) and high-resolution electron energy loss spectroscopy (HREELS) to compare adsorption kinetics of substituted analogs. Computational studies (DFT) can model substituent effects on binding energies .

Q. What contradictory findings exist in the decomposition pathways of benzenethiol derivatives, and how can they be resolved?